![molecular formula C9H8N2O3 B172569 5-メトキシ-1H-ピロロ[2,3-c]ピリジン-2-カルボン酸 CAS No. 17288-36-7](/img/structure/B172569.png)

5-メトキシ-1H-ピロロ[2,3-c]ピリジン-2-カルボン酸

説明

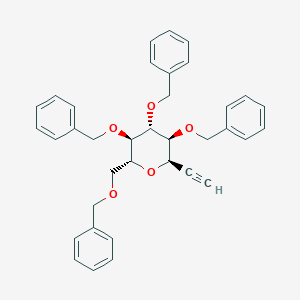

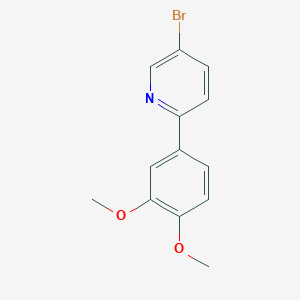

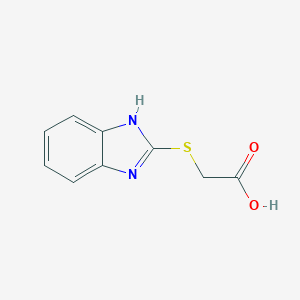

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic molecule . It has a molecular formula of C9H8N2O3, an average mass of 192.171 Da, and a monoisotopic mass of 192.053497 Da .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are closely related to 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been reported . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with a methoxy group attached . The exact position of the methoxy group can influence the molecule’s properties and reactivity .科学的研究の応用

5-メトキシ-1H-ピロロ[2,3-c]ピリジン-2-カルボン酸: 包括的な分析

製薬研究: この化合物は、様々な医薬品の合成における反応物質として用いられます。 例えば、それはHIV侵入阻害剤として働くインドールスルホンアミドの調製に使用されてきました .

有機合成: 有機化学において、この化合物は複雑な分子の構築のためのビルディングブロックとして機能します。その反応性により、医薬品化学において価値のある多様な化学構造の生成が可能になります。

癌研究: この化合物の誘導体は、特定の癌細胞株に対して活性を示しています。 例えば、特定の誘導体は、腎臓癌および乳癌細胞株に対して増殖阻害効果を示しました .

作用機序

Target of Action

The primary target of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptors, preventing their activation and subsequent downstream signaling

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid disrupts these pathways, potentially affecting various cellular processes .

Result of Action

The inhibition of FGFRs by 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

生化学分析

Biochemical Properties

It is known that pyrrolopyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid may interact with these receptors and other related biomolecules.

Cellular Effects

In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . Therefore, it is possible that 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Given its potential interaction with FGFRs, it may exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and changes in gene expression .

特性

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-5-2-6(9(12)13)11-7(5)4-10-8/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTMPCXUIHRSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590500 | |

| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17288-36-7 | |

| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)